molecular formula C16H15FN2O3S B2843667 ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1172080-99-7

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No.: B2843667
CAS No.: 1172080-99-7
M. Wt: 334.37
InChI Key: OOAYZEDYYWSCJY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrrole core structure, which is known for its diverse biological activities. The presence of a fluorophenyl group further enhances its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrrole Core: This step often starts with the reaction of a suitable pyrrole derivative with a thieno compound under specific conditions.

    Introduction of the Fluorophenyl Group: This is usually achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thieno[3,4-c]pyrrole intermediate.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The thieno[3,4-c]pyrrole core structure is crucial for its activity, as it can interact with various biomolecules through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
  • Ethyl 2-((5-(4-methylphenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Uniqueness

The presence of the fluorophenyl group in ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.

Properties

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYZEDYYWSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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